Enhanced Lipophilicity (XLogP3) vs. Free Amine Analog to Improve Membrane Permeability
The target compound exhibits a computed XLogP3 of 1.2, directly reflecting the lipophilic contribution of the Cbz group [1]. In contrast, the free amine analog 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetic acid (CAS 1695641-34-9) lacks this hydrophobic mask, which typically results in an XLogP3 value below 0 and thus significantly lower passive membrane permeability [2]. For drug discovery projects where high logD is undesirable, this lower lipophilicity is a strategic advantage, but for applications requiring improved BBB penetration or cellular uptake, the Cbz-protected analog is the preferred starting point.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetic acid (CAS 1695641-34-9), XLogP3 < 0 (predicted) |
| Quantified Difference | ΔXLogP3 > ~1.2 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
A larger XLogP3 value correlates with higher lipophilicity, which directly influences a compound's passive membrane permeability, solubility, and overall drug-likeness in early-stage screening.
- [1] PubChem Compound Summary for CID 137945051, 2-[4-(3-{[(benzyloxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetic acid. View Source
- [2] PubChem Compound Summary for CID 56946857, 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetic acid (CAS 1695641-34-9). View Source
